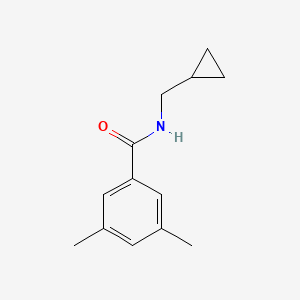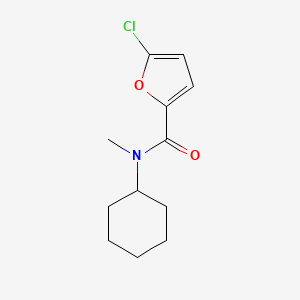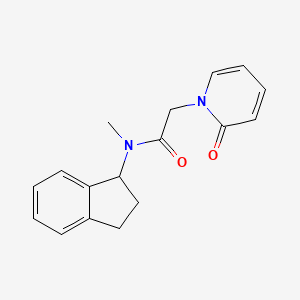![molecular formula C17H21N5O3S B7510179 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide, also known as TZP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is not fully understood, but it is believed to inhibit the activity of different enzymes and proteins involved in various cellular processes. N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to have different biochemical and physiological effects, depending on the cell type and the concentration used. N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress and inflammation in different cell types. In addition, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to inhibit the activity of HDACs and CDKs, leading to changes in gene expression and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide also has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can affect the reproducibility and reliability of the experiments.
Orientations Futures
There are several future directions for research on N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide, including the identification of its primary targets and the development of more stable and soluble analogs. In addition, further studies are needed to investigate the potential applications of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide in different fields, including cancer research, neurodegenerative diseases, and infectious diseases. Furthermore, studies are needed to investigate the potential side effects and toxicity of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide in vivo.
Méthodes De Synthèse
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide can be synthesized using different methods, including the reaction between 4-(pyrimidin-2-ylamino)butanoic acid and 2-chloro-N-(4-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide as a white solid, which can be purified using different techniques such as column chromatography.
Applications De Recherche Scientifique
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide has been shown to have antiviral and antibacterial activities, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c23-16(4-1-9-18-17-19-10-2-11-20-17)21-14-5-7-15(8-6-14)22-12-3-13-26(22,24)25/h2,5-8,10-11H,1,3-4,9,12-13H2,(H,21,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJQYYEKHIVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCNC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)





![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)


